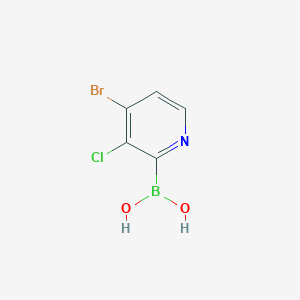

4-Bromo-3-chloropyridine-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-chloropyridine-2-boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-chloropyridine-2-boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound a versatile reagent in organic synthesis .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of a catalyst, can significantly affect the compound’s action, efficacy, and stability . Furthermore, the compound’s stability can be affected by exposure to air and moisture, necessitating storage in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridine-2-boronic acid typically involves the halogenation of pyridine derivatives followed by borylation. One common method includes the bromination and chlorination of pyridine to obtain 4-Bromo-3-chloropyridine, which is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloropyridine-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: It can undergo oxidation to form corresponding boronic acids or reduction to form boranes.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing the halogen atoms with other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through reactions with alcohols.

Scientific Research Applications

4-Bromo-3-chloropyridine-2-boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

- 2-Bromo-3-chloropyridine-4-boronic acid

- 2-Chloropyridine-3-boronic acid

- 2-Chloro-4-pyridinylboronic acid

Uniqueness: 4-Bromo-3-chloropyridine-2-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name |

(4-bromo-3-chloropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIVSJZMLGJIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1Cl)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

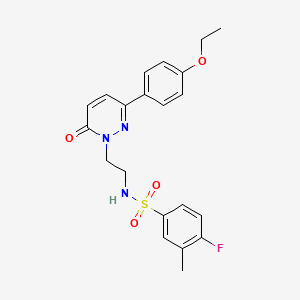

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

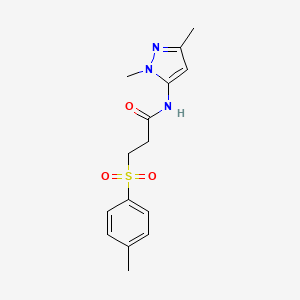

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

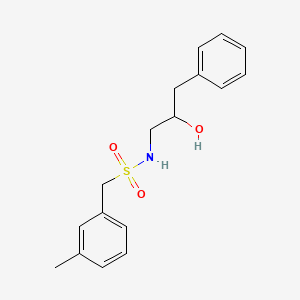

![2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2480989.png)

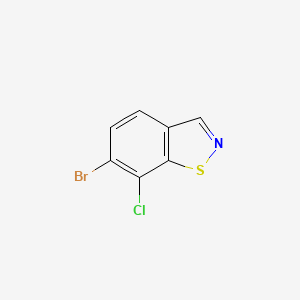

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

![N-(naphthalen-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2481001.png)

![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)